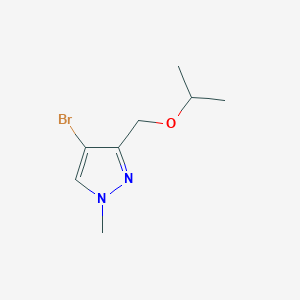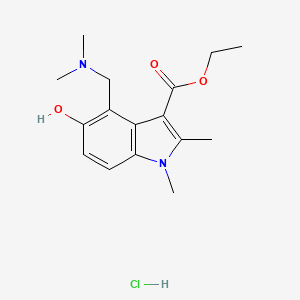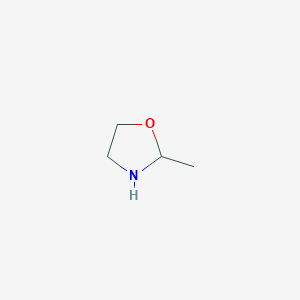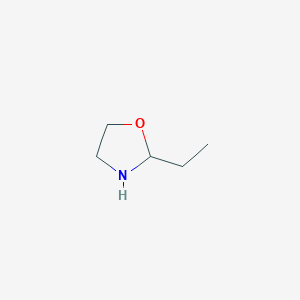![molecular formula C8H7N3O2 B3048314 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid CAS No. 1638767-45-9](/img/structure/B3048314.png)
5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid
Descripción general
Descripción
5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid is a compound that belongs to the class of pyrrolopyrimidines . Pyrrolopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCOC (C1=C2C (C)=CNC2=NC=N1)=O . This indicates that the compound contains a methyl group attached to the pyrrolopyrimidine ring and a carboxylic acid group .
Aplicaciones Científicas De Investigación
Role in Synthetic Pathways and Catalysis
A key area of research involves the use of hybrid catalysts for the synthesis of structurally related pyranopyrimidine scaffolds, which are crucial precursors in medicinal and pharmaceutical industries due to their synthetic versatility and bioavailability. The use of diverse catalytic methods, including organocatalysts, metal catalysts, and green solvents, facilitates the development of novel compounds with potential therapeutic applications. This underscores the compound's significance in synthetic organic chemistry and its contribution to the advancement of medicinal chemistry (Parmar, Vala, & Patel, 2023).
Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine derivatives, including those related to 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, have been extensively studied for their broad spectrum of biological activities. These derivatives exhibit a range of pharmacological effects such as anticancer, antibacterial, antiviral, and anti-inflammatory properties. The structural diversity and versatility of pyrimidine derivatives make them attractive scaffolds in drug discovery, leading to the development of numerous compounds with significant medicinal value (Gitanjali Jindal & Kaur, 2021).
Pyrimidine Metabolism in Cancer
An emerging area of research is the exploration of pyrimidine metabolism and its implications in cancer. Pyrimidine metabolism plays a critical role in cellular processes such as DNA replication and RNA synthesis. Studies indicate that alterations in pyrimidine metabolism can influence cancer progression, making it a potential target for therapeutic intervention. This highlights the importance of understanding the non-proliferative roles of pyrimidine metabolism in cancer, which could lead to the development of novel therapeutic strategies targeting metabolic pathways (Siddiqui & Ceppi, 2020).
Unnatural Base Pairs and Synthetic Biology
The development of unnatural base pairs, including those involving pyrimidine analogs, is a significant area of research in synthetic biology. The design of complementary base pairs that extend beyond the standard Watson-Crick pairing opens up new possibilities for the expansion of the genetic alphabet and the synthesis of novel proteins. This research has profound implications for biotechnology and synthetic biology, providing tools for the engineering of organisms with novel properties and functions (Saito-Tarashima & Minakawa, 2018).
Direcciones Futuras
Given the intriguing structures and exceptional biological activities of pyrimidines, future research could focus on the synthesis of novel pyrimidine analogs possessing enhanced biological activities with minimum toxicity . Additionally, detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of these novel analogs .
Mecanismo De Acción
Target of Action
Similar compounds have been identified as selective inhibitors of jak1 , a protein involved in signal transduction pathways.
Mode of Action
For instance, similar compounds inhibit JAK1, preventing it from transmitting signals within the cell .
Biochemical Pathways
Inhibition of jak1 by similar compounds can affect various signaling pathways, including those involved in immune response and cell growth .
Result of Action
Similar compounds that inhibit jak1 can lead to reduced inflammation and slowed cell growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid . These factors can include pH, temperature, and the presence of other molecules in the environment.
Análisis Bioquímico
Cellular Effects
The effects of 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid on cellular processes are diverse and multifaceted. One of the primary effects of this compound is its ability to alter cell signaling pathways. By inhibiting protein kinase B (PKB), this compound can induce apoptosis in cancer cells, thereby reducing tumor growth . This compound also affects gene expression by modulating the activity of transcription factors that are involved in the regulation of cell cycle progression and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions with biomolecules. At the molecular level, this compound exerts its effects primarily through enzyme inhibition. By binding to the active sites of enzymes such as protein kinase B (PKB), this compound prevents the phosphorylation and activation of these enzymes . This inhibition disrupts the downstream signaling pathways that are essential for cell survival and proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods . The long-term effects of this compound on cellular function are still being investigated, with some studies suggesting potential cumulative effects on cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth by inducing apoptosis in cancer cells . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of optimizing the dosage of this compound to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to nucleotide synthesis and energy metabolism. This compound interacts with enzymes such as ribonucleotide reductase, which is essential for the synthesis of deoxyribonucleotides . By modulating the activity of these enzymes, this compound can influence the overall metabolic flux and alter the levels of key metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with organic anion transporters, which facilitate its uptake into cells . Once inside the cells, this compound can accumulate in specific cellular compartments, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular signaling and metabolism . Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications that direct its localization.
Propiedades
IUPAC Name |
5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-4-2-9-7-5(4)6(8(12)13)10-3-11-7/h2-3H,1H3,(H,12,13)(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKIWCQGXXRRBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC=NC(=C12)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201201423 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201201423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1638767-45-9 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, 5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638767-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201201423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





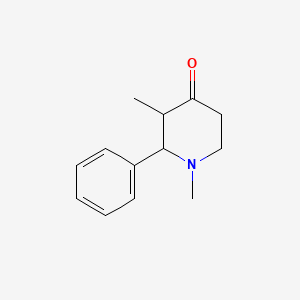
![Thieno[3,2-f]quinoline-2-carboxylic acid](/img/structure/B3048236.png)

